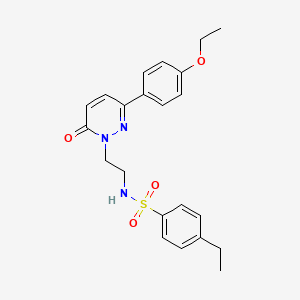![molecular formula C17H19N5O2S B2606768 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide CAS No. 1105223-47-9](/img/structure/B2606768.png)
5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a benzothiazole moiety, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving an appropriate oxazole precursor.
Final Coupling: The final step involves coupling the benzothiazole-piperazine intermediate with the oxazole derivative under suitable conditions, often using coupling agents like N,N’-carbonyldiimidazole (CDI) or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or oxazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and other enzymes.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological processes and to identify potential drug targets.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nintedanib: Another kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.
Olanzapine: An antipsychotic medication with a similar piperazine structure.
Uniqueness
5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a benzothiazole moiety, an oxazole ring, and a piperazine ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable tool in drug discovery and development.
特性
IUPAC Name |
5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-9-14(20-24-11)16(23)18-12-3-4-13-15(10-12)25-17(19-13)22-7-5-21(2)6-8-22/h3-4,9-10H,5-8H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJDQXXKRINJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2606687.png)



![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)

![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)
![9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2606701.png)
![N-(3-ACETYLPHENYL)-2-{[6-(4-ETHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2606702.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)
![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)
